2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but different functional groups.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another similar compound used in the synthesis of various derivatives.
Uniqueness
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9ClF3N3O |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-methylacetamide |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-7(17)4-16-8-6(10)2-5(3-15-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
HXHVLPKGRRQCIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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